4-Bromooctan-3-one
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Overview
Description
4-Bromooctan-3-one is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to the fourth carbon of an eight-carbon chain, with a ketone functional group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromooctan-3-one can be synthesized through several methods. One common approach involves the bromination of octan-3-one. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of advanced purification techniques such as distillation or recrystallization is also common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromooctan-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Products vary based on the nucleophile used, such as 4-hydroxyoctan-3-one or 4-cyanooctan-3-one.
Reduction: 4-Bromooctan-3-ol.
Oxidation: 4-Bromooctanoic acid.
Scientific Research Applications
4-Bromooctan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Bromooctan-3-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ketone group can participate in various addition and reduction reactions, making the compound versatile in chemical synthesis. Molecular targets and pathways include interactions with enzymes and proteins, where the compound can modify active sites or inhibit enzymatic activity.
Comparison with Similar Compounds
4-Chlorooctan-3-one: Similar structure but with a chlorine atom instead of bromine.
4-Iodooctan-3-one: Contains an iodine atom, making it more reactive due to the larger atomic size.
4-Fluorooctan-3-one: Features a fluorine atom, which is less reactive compared to bromine.
Uniqueness: 4-Bromooctan-3-one is unique due to the balance of reactivity and stability provided by the bromine atom. It is more reactive than its chlorine and fluorine counterparts, making it suitable for a wider range of chemical reactions. it is less reactive than the iodine derivative, offering better control in synthetic applications.
Properties
CAS No. |
57246-67-0 |
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Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
4-bromooctan-3-one |
InChI |
InChI=1S/C8H15BrO/c1-3-5-6-7(9)8(10)4-2/h7H,3-6H2,1-2H3 |
InChI Key |
XJCJWFOVPQOHDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)CC)Br |
Origin of Product |
United States |
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